TLR7/8 agonist-5d

Übersicht

Beschreibung

TLR7/8 agonist-5d, also known as Compound 5d, shows prominent immunostimulatory activities . It serves as a convenient precursor for the covalent attachment of fluorophores without significant loss of activity . More specifically, TLR7 and TLR8 are structurally similar pattern recognition receptors that trigger interferon and cytokine responses . When triggered by an agonist, such as imiquimod or resiquimod, the TLR7/8 activation pathway induces cellular and humoral immune responses that can kill cancer cells with high specificity .

Synthesis Analysis

The synthesis of TLR7/8 agonist-5d involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .

Molecular Structure Analysis

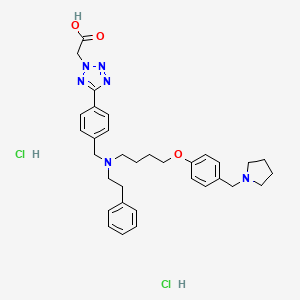

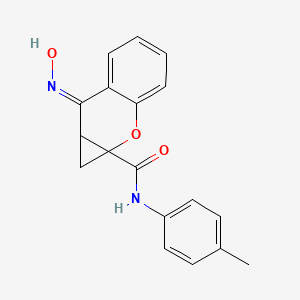

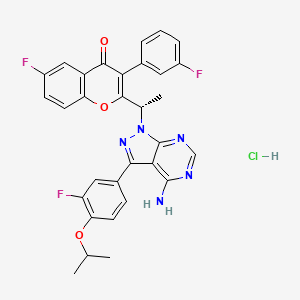

The chemical formula of TLR7/8 agonist-5d is C22H27Cl2N5 . Its exact mass is 431.16 and its molecular weight is 432.390 . The elemental analysis shows that it contains 61.11% Carbon, 6.29% Hydrogen, 16.40% Chlorine, and 16.20% Nitrogen .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TLR7/8 agonist-5d were characterized using various spectroscopic techniques . The TLR7/8 activity and also the molecular docking results correlated primarily to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .

Wissenschaftliche Forschungsanwendungen

Immunotherapy

TLR7/8 agonists are being explored for their potential in immunotherapy . They can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors . TLR agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .

2. Treatment of Triple-Negative Breast Cancer (TNBC) A combination of a TLR7/8 agonist and an epigenetic inhibitor has been shown to suppress triple-negative breast cancer (TNBC) by triggering anti-tumor immune responses . This combination therapy is a potential strategy for converting immune-cold tumors into immune-hot tumors to benefit from immunotherapy .

Drug Delivery Systems

TLR7/8 agonists have been used in the development of drug delivery systems. For instance, a homologous cancer cell membrane vesicle (CM)-coated metal-organic framework (MOF) nanodelivery platform was developed for the codelivery of a TLR7/8 agonist with an epigenetic inhibitor .

Vaccine Adjuvants

TLR7/8 agonists are emerging as promising vaccine adjuvant candidates . These agonists lead to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases and can be used as good adjutants for vaccines .

5. Inhibition of Cell Proliferation and Triggering of Apoptosis TLR7/8 agonists have shown potential benefits in oncotherapy, including the inhibition of cell proliferation, triggering of apoptosis, and suppression of metastasis .

6. Modulation of TLR7/8 Agonist Adjuvant Activity TLR7/8 agonist 1 has been conjugated to various fluorophores as TLR7 probes and to polymer particles for the modulation of TLR7/8 agonist 1 adjuvant activity .

Wirkmechanismus

Target of Action

The primary targets of TLR7/8 agonist-5d are Toll-like receptors 7 and 8 (TLR7/8) . These receptors are a large family of proteins expressed in immune cells and various tumor cells . TLR7/8 are located in the intracellular endosomes and participate in tumor immune surveillance . They play different roles in tumor growth and can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .

Mode of Action

TLR7/8 agonist-5d interacts with its targets by binding to and activating TLR7 and 8 . This stimulates antigen-presenting cells (APCs), including dendritic cells, after intratumoral administration . When dendritic cells are activated, they produce proinflammatory cytokines and activate cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may result in tumor cell lysis .

Pharmacokinetics

It has been suggested that the drug’s pharmacokinetics is linear and dose-proportional

Result of Action

The activation of TLR7/8 by the agonist leads to the induction of certain cytokines and chemokines . This can improve tumor therapy by activating T cell-mediated antitumor responses with both innate and adaptive immune responses . In addition, TLR7/8 agonist-5d can suppress tumor growth by remodeling the tumor microenvironment . It also markedly improves the antitumor activity of PD-1/PD-L1 blockade and leads to complete tumor regression .

Action Environment

The action, efficacy, and stability of TLR7/8 agonist-5d can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the action of TLR7/8 agonist-5d

Safety and Hazards

TLR7/8 agonist-5d, like other TLR7/8 agonists, can have systemic toxic effects . Therefore, handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is considered toxic and can be a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

To overcome the key limitations of TLR7/8 agonists as a cancer therapy, biomaterial-based drug delivery systems have been developed . These delivery devices are highly diverse in their design and include systems that can be directly administered to the tumor, passively accumulated in relevant cancerous and lymph tissues, triggered by environmental stimuli, or actively targeted to specific physiological areas and cellular populations . In addition to improved delivery systems, recent studies have also demonstrated the potential benefits of TLR7/8 agonist co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, which can yield impressive anti-cancer effects .

Eigenschaften

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCFKIAMHQQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TLR7/8 agonist 1 dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)

![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)